molecular formula C5H10O5 B12397393 Xylose-d6

Xylose-d6

Cat. No.: B12397393
M. Wt: 156.17 g/mol
InChI Key: PYMYPHUHKUWMLA-CKNYSWISSA-N
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Description

Xylose-d6 is a deuterated form of xylose, a pentose sugar that is a major component of hemicellulose in plant cell walls. The deuterium atoms replace the hydrogen atoms in the xylose molecule, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylose-d6 typically involves the exchange of hydrogen atoms with deuterium atoms in the xylose molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound involves the use of advanced catalytic systems and reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated compound. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Xylose-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.

    Reduction: It can be reduced to form xylitol-d6, a deuterated sugar alcohol.

    Isomerization: this compound can isomerize to form xylulose-d6 under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst like palladium on carbon.

    Isomerization: Acidic or basic catalysts can facilitate the isomerization process.

Major Products

    Oxidation: Xylonic acid-d6

    Reduction: Xylitol-d6

    Isomerization: Xylulose-d6

Scientific Research Applications

Xylose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and utilization of xylose in biological systems.

    Medicine: Utilized in diagnostic tests to study malabsorption and other gastrointestinal disorders.

    Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of Xylose-d6 involves its incorporation into metabolic pathways where it can be tracked due to the presence of deuterium atoms. The deuterium atoms act as markers, allowing researchers to study the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and glycolysis.

Comparison with Similar Compounds

Similar Compounds

    Xylulose-d6: An isomer of Xylose-d6, used in similar metabolic studies.

    Xylitol-d6: A reduced form of this compound, used in studies involving sugar alcohols.

    Xylonic acid-d6: An oxidized form of this compound, used in oxidation studies.

Uniqueness

This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other deuterated sugars.

Properties

Molecular Formula

C5H10O5

Molecular Weight

156.17 g/mol

IUPAC Name

(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-CKNYSWISSA-N

Isomeric SMILES

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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